(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene
Overview
Description
Synthesis Analysis
The synthesis of geometric isomers similar to “(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene” has been explored through various methods, highlighting the intricacies of creating specific molecular structures with desired configurations. For example, studies on the synthesis of related compounds emphasize the role of PMR and 13C NMR spectra in determining the geometry of substituted double bonds, which is crucial for understanding the synthesis process of our target molecule (Nishino & Bowers, 1976).
Molecular Structure Analysis
The molecular structure of compounds closely related to “(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene” has been elucidated using various spectroscopic techniques, including X-ray crystallography. These studies provide insights into the arrangement of atoms and the configuration of double bonds, which are pivotal for understanding the molecular geometry and stereochemistry of our compound of interest.
Chemical Reactions and Properties
Research on related molecules has revealed the reactivity patterns and chemical behavior of compounds with similar structures to “(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene.” For instance, the study of reactivity towards different reagents and the formation of specific adducts or reaction products sheds light on the chemical properties and potential applications of the compound (Wrackmeyer, Milius, Tok, & Bubnov, 2002).
Scientific Research Applications
Conjugated linear tetraenes and pentaenes, similar to this compound, are utilized in polymerization and polymerization-induced reactivity applications (Spangler & Little, 1983).
The synthesis of cyclic hydrazone and semicarbazone ligands, including tetraene derivatives, finds applications in the study of complexes with divalent metal ions (Souza et al., 1995).
Homoterpenes, including variants of trimethyltrideca-tetraenes, originate from compounds like nerolidol or geranyllinalool. These are studied for their mechanistic, phylogenetic, and ecological aspects in plant biosynthesis (Gäbler et al., 1991).
Derivatives of undecatriene, related to tetraenes, are explored for potential applications in perfumery due to their unique odors (Andreini et al., 1987).
The synthesis of galbanolenes and tetradecatrienyl acetate uses trienes as intermediates, highlighting the versatility of these compounds in chemical synthesis (Alami et al., 1995).
Mechanism of Action
Target of Action
It’s known that this compound is involved in plant defense mechanisms against herbivores .
Mode of Action
It’s suggested that this compound is part of the plant’s indirect defense mechanisms, being released in response to herbivore attack . It’s also suggested that this compound might play a role in plant-plant and plant-carnivore communications .
Biochemical Pathways
(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene is a homoterpene, which means it’s synthesized from terpenoid precursors . It’s released from leaves in response to herbivore attack
Result of Action
It’s known that this compound plays a role in plant defense mechanisms against herbivores .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene. For instance, it’s been reported that the interaction of flooding and herbivory can enhance the emission of this compound .
properties
IUPAC Name |
(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26/c1-6-9-15(4)12-8-13-16(5)11-7-10-14(2)3/h6,9-10,13H,1,7-8,11-12H2,2-5H3/b15-9+,16-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLVBFJCJXHUCF-RNPYNJAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C=C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101244597 | |
Record name | (E,E)-4,8,12-Trimethyl-1,3,7,11-tridecatetraene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101244597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene | |
CAS RN |
62235-06-7 | |
Record name | (E,E)-4,8,12-Trimethyl-1,3,7,11-tridecatetraene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62235-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,7,11-Tridecatetraene, 4,8,12-trimethyl-, (3E,7E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062235067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E,E)-4,8,12-Trimethyl-1,3,7,11-tridecatetraene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101244597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3E,7E)-4,8,12-Trimethyl-1,3,7,11-tridecatetraene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034498 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does TMTT affect insect behavior?
A1: TMTT appears to elicit varied behavioral responses from different insect species. For example, it acts as a repellent for the agricultural pest Tuta absoluta, commonly known as the tomato leafminer []. Conversely, it shows attractive properties for the bird cherry-oat aphid, Rhopalosiphum padi []. This difference in response highlights the specificity of plant volatiles in mediating interactions with insects.
Q2: Under what circumstances do plants release TMTT?
A2: Plants release TMTT as part of their volatile profile, which can be influenced by various factors. One study found that TMTT emissions significantly increased in sweet pepper plants (Capsicum annuum) infested with the tobacco peach aphid (Myzus persicae var. nicotianae) and inoculated with the entomopathogenic fungus Akanthomyces muscarius []. This suggests that TMTT may be part of an induced defense mechanism, released in response to both herbivore attack and beneficial microbe interactions.
Q3: Can TMTT be used to improve biological control strategies?
A3: The fact that TMTT attracts beneficial insects like the parasitoid wasp Aphidius ervi [] while repelling pests like Tuta absoluta [] suggests it could be a valuable tool in integrated pest management. By understanding which plants release TMTT and under what conditions, researchers could potentially manipulate crop systems to attract beneficial insects and deter pests, reducing reliance on synthetic pesticides.
Q4: What analytical techniques are used to study TMTT?
A4: Researchers employ various techniques to study TMTT. Gas chromatography-mass spectrometry (GC-MS) is commonly used for identifying and quantifying TMTT in complex plant volatile mixtures [, , , ]. Coupled gas chromatography-electroantennography (GC-EAG) helps determine the physiological response of insect antennae to TMTT, confirming its biological activity [].
Q5: Are there any other noteworthy observations regarding TMTT in plant-insect interactions?
A5: Interestingly, the research indicates that the diversity and quantity of volatile organic compounds, including TMTT, may be linked to the evolutionary history of plant species []. This finding suggests that the intricate interplay between plants and insects has shaped the evolution of plant defenses over time.
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